2,6-dichloro-3-chlorosulfonyl-benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

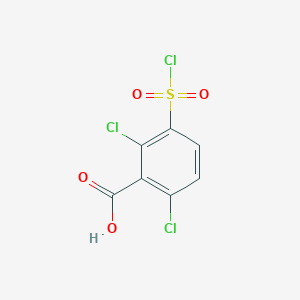

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3-chlorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O4S/c8-3-1-2-4(15(10,13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCLISIPGZGQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393438 | |

| Record name | 2,6-dichloro-3-chlorosulfonyl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53553-05-2 | |

| Record name | 2,6-dichloro-3-chlorosulfonyl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Properties of 2,6-dichloro-3-chlorosulfonyl-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2,6-dichloro-3-chlorosulfonyl-benzoic acid is limited in publicly accessible literature. This guide is compiled based on the established properties of its constituent functional groups, data from structurally similar compounds, and theoretical predictions. All predicted data should be verified through experimental analysis.

Chemical and Physical Properties

This compound is a multifaceted aromatic organic compound. Its structure, featuring a benzene ring substituted with two chlorine atoms, a carboxylic acid group, and a chlorosulfonyl group, dictates its chemical and physical characteristics. The presence of these functional groups suggests high reactivity, particularly at the sulfonyl chloride moiety.

Table 1: General and Predicted Physicochemical Properties

| Property | Value/Prediction | Source/Method |

| Molecular Formula | C₇H₃Cl₃O₄S | - |

| Molecular Weight | 289.52 g/mol | - |

| Appearance | Expected to be a solid at room temperature | General property of similar aromatic acids |

| Melting Point | Data not available. Likely to be relatively high due to molecular weight and potential for intermolecular interactions. | - |

| Boiling Point | Data not available. Likely to decompose at high temperatures. | - |

| Solubility | Expected to be sparingly soluble in water and soluble in polar organic solvents. | Based on the polarity of functional groups |

| Predicted pKa | The carboxylic acid proton is predicted to be acidic due to the electron-withdrawing effects of the chlorine and chlorosulfonyl groups. | Theoretical Prediction |

| Predicted XlogP | 2.7 | PubChemLite |

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic region: Two doublets corresponding to the two aromatic protons. The chemical shifts would be downfield due to the electron-withdrawing nature of the substituents. Carboxylic acid proton: A broad singlet at a very downfield chemical shift (>10 ppm). |

| ¹³C NMR | Aromatic region: Six distinct signals for the benzene ring carbons, with those attached to electronegative groups appearing further downfield. Carbonyl carbon: A signal in the range of 165-185 ppm. |

| IR Spectroscopy | - O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹.- C=O stretch (carbonyl): Strong absorption around 1700 cm⁻¹.- S=O stretch (sulfonyl chloride): Two strong absorptions around 1375 and 1185 cm⁻¹.- C-Cl stretch: Absorptions in the fingerprint region. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 288 (for ³⁵Cl isotopes). Isotopic pattern characteristic of three chlorine atoms. Fragmentation may involve the loss of Cl, SO₂, and COOH. |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be devised based on established organic chemistry reactions. The primary challenge lies in the regioselective introduction of the chlorosulfonyl group onto the 2,6-dichlorobenzoic acid backbone.

A general approach involves the chlorosulfonation of 2,6-dichlorobenzoic acid.

Caption: Hypothetical synthesis workflow for this compound.

The reactivity of this molecule is dominated by the highly electrophilic sulfonyl chloride group, making it a valuable intermediate for the synthesis of various derivatives.

Caption: Key reactivity pathways of this compound.

Experimental Protocols (General)

Due to the absence of specific literature, the following are generalized protocols that would likely form the basis for the synthesis and analysis of this compound.

General Synthesis Protocol: Chlorosulfonation of 2,6-Dichlorobenzoic Acid

-

Reaction Setup: In a fume hood, a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl and SO₂) is charged with 2,6-dichlorobenzoic acid.

-

Addition of Reagent: An excess of chlorosulfonic acid is added dropwise to the stirred starting material at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.

-

Reaction: The reaction mixture is then slowly allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or ¹H NMR of quenched aliquots).

-

Work-up: The reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid. The precipitated solid product is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and then purified, for example, by recrystallization from a suitable solvent system.

General Analytical Protocol: Characterization

-

NMR Spectroscopy: A sample of the purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed by ¹H and ¹³C NMR spectroscopy to confirm the structure.

-

Mass Spectrometry: The molecular weight and fragmentation pattern are determined using a mass spectrometer, likely with a soft ionization technique to observe the molecular ion.

-

Infrared Spectroscopy: An IR spectrum of the solid product (e.g., as a KBr pellet) is recorded to identify the characteristic functional group vibrations.

-

Purity Analysis: The purity of the final compound is assessed by High-Performance Liquid Chromatography (HPLC) or elemental analysis.

Biological Activity and Signaling Pathways

There is currently no published information on the biological activity or any associated signaling pathways for this compound. However, the structural motifs present in the molecule are found in various biologically active compounds.

-

Substituted Benzoic Acids: Many substituted benzoic acid derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific nature and position of the substituents are critical in determining the biological effect.

-

Sulfonamides: The sulfonyl chloride group is a key precursor for the synthesis of sulfonamides, a class of drugs with diverse therapeutic applications, including antibacterial, diuretic, and hypoglycemic agents.

Any investigation into the biological effects of this compound would be novel research. A logical starting point would be to screen the compound in various biological assays to identify any potential therapeutic activities.

Safety and Handling

Aromatic sulfonyl chlorides are reactive compounds and should be handled with appropriate safety precautions.

-

Corrosive: Expected to be corrosive to the skin, eyes, and respiratory tract.

-

Moisture Sensitive: Reacts with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid, which are also corrosive.

-

Handling: Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from moisture and incompatible materials such as strong bases and oxidizing agents.

This technical guide provides a comprehensive overview of the known and predicted properties of this compound. It is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, while emphasizing the need for further experimental validation.

In-Depth Technical Guide: 2,6-Dichloro-3-chlorosulfonyl-benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dichloro-3-chlorosulfonyl-benzoic acid, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical identity, structural information, and key data points relevant to research and development.

Chemical Identity and Structure

Chemical Name: 2,6-dichloro-3-(chlorosulfonyl)benzoic acid[1][2][3]

Molecular Formula: C₇H₃Cl₃O₄S[1][2][3]

Structure:

The molecular structure consists of a benzoic acid core substituted with two chlorine atoms at the 2 and 6 positions and a chlorosulfonyl group at the 3 position. This arrangement of electron-withdrawing groups significantly influences the reactivity of the molecule.[1][2]

Structural Representation:

Physicochemical and Predicted Data

While extensive experimental data for this specific isomer is limited in publicly available literature, predicted values provide valuable insights for research applications. The following table summarizes key quantitative data.

| Property | Value | Source |

| Molecular Weight | 289.52 g/mol | |

| Monoisotopic Mass | 287.88177 Da | [3] |

| XlogP (Predicted) | 2.7 | [3] |

| CAS Registry Number® | 53553-05-2 | [1][2] |

| Predicted Collision Cross Section (Ų) | ||

| [M+H]⁺ | 145.8 | [3] |

| [M+Na]⁺ | 157.1 | [3] |

| [M-H]⁻ | 148.5 | [3] |

Synthesis and Reactivity

This compound is a highly reactive compound, primarily due to the presence of the electrophilic chlorosulfonyl group and the carboxylic acid functionality.[1][2] Its synthesis and subsequent reactions are central to its utility in organic chemistry.

General Synthesis Approach

Illustrative Synthetic Pathway:

The following diagram illustrates a plausible synthetic route.

Caption: Plausible synthetic pathway for this compound.

Key Reactivity

The primary site of reactivity is the sulfonyl chloride group, which is highly susceptible to nucleophilic attack. This allows for the facile synthesis of a variety of sulfonamide derivatives, which are a prominent class of compounds in medicinal chemistry.[4][5] The general reaction involves the displacement of the chloride on the sulfonyl group by an amine.

Experimental Protocols: Synthesis of Sulfonamides (General Procedure)

While a specific protocol for the use of this compound is not detailed, the following represents a general and widely adopted method for the synthesis of sulfonamides from sulfonyl chlorides, which is directly applicable.

Objective: To synthesize a sulfonamide derivative via the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

A suitable base (e.g., pyridine, triethylamine, or sodium bicarbonate)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup (if necessary for purification)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Amine and Base: To the stirred solution, add the amine (1-1.2 equivalents) followed by the base (1.5-2 equivalents). The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Gentle heating may be required for less reactive amines.

-

Work-up:

-

Once the reaction is complete, quench the reaction mixture by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., dichloromethane).

-

Combine the organic layers and wash successively with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by water, and finally a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

-

-

Characterization: Characterize the final sulfonamide product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Applications in Drug Development

The primary application of this compound in drug development lies in its role as a versatile building block for the synthesis of sulfonamide-containing molecules. Sulfonamides are a critical pharmacophore found in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties.[4][5][6] The ability to readily introduce the dichlorinated and sulfonated benzoic acid moiety allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Logical Workflow for Sulfonamide-Based Drug Discovery:

The following diagram illustrates the logical workflow from the starting material to the identification of a potential drug candidate.

Caption: Workflow for sulfonamide drug discovery starting from the core intermediate.

References

- 1. rsc.org [rsc.org]

- 2. cymitquimica.com [cymitquimica.com]

- 3. PubChemLite - 2,6-dichloro-3-(chlorosulfonyl)benzoic acid (C7H3Cl3O4S) [pubchemlite.lcsb.uni.lu]

- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 5. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Synthesis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid from dichlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-chlorosulfonyl-benzoic acid is a polysubstituted benzene derivative featuring two chlorine atoms, a carboxylic acid group, and a reactive chlorosulfonyl moiety. The presence of these functional groups makes it a potentially valuable intermediate for the synthesis of more complex molecules, including novel pharmaceutical agents. The chlorosulfonyl group, in particular, is a versatile functional handle that can be readily converted into sulfonamides, sulfonate esters, and other derivatives, allowing for the exploration of a wide range of chemical space in drug discovery programs.

Theoretical Reaction Pathway: Electrophilic Aromatic Substitution

The synthesis of this compound from 2,6-dichlorobenzoic acid would proceed via an electrophilic aromatic substitution (EAS) reaction, specifically, a chlorosulfonation. In this reaction, the chlorosulfonium ion (ClSO2+) or a related electrophilic species, generated from chlorosulfonic acid, attacks the aromatic ring.

Directing Effects of Substituents

The regioselectivity of the chlorosulfonation of 2,6-dichlorobenzoic acid is governed by the directing effects of the existing substituents on the benzene ring:

-

Carboxylic Acid Group (-COOH): This group is a deactivating, meta-director. It withdraws electron density from the aromatic ring, making it less reactive towards electrophiles, and directs incoming substituents to the positions meta to it (C3 and C5).

-

Chlorine Atoms (-Cl): Chlorine is a deactivating but ortho, para-directing group. While it withdraws electron density through its inductive effect, it can donate electron density through resonance. The chloro group at C2 directs incoming electrophiles to its ortho (C3) and para (C4) positions. The chloro group at C6 directs to its ortho (C5) and para (C4) positions.

Considering these combined effects, the incoming chlorosulfonyl group is predicted to substitute at the C3 or C5 position. These positions are meta to the strongly deactivating carboxyl group and ortho to one of the chloro groups. Therefore, the formation of this compound is a chemically plausible outcome.

The logical relationship of the directing effects can be visualized as follows:

The Untapped Potential of 2,6-Dichloro-3-chlorosulfonyl-benzoic Acid: A Technical Primer for Medicinal Chemistry

Disclaimer: Publicly available scientific literature on the specific medicinal chemistry applications of 2,6-dichloro-3-chlorosulfonyl-benzoic acid (CAS 53553-05-2) is limited. This guide, therefore, presents a forward-looking perspective, extrapolating the potential of this building block based on the well-established reactivity of its constituent functional groups and by drawing parallels with structurally related and extensively studied analogs. The experimental protocols and data presented herein are illustrative and intended to guide future research endeavors.

Introduction: A Building Block of Interest

This compound is a polyfunctional aromatic compound poised for significant utility in medicinal chemistry. Its unique arrangement of a carboxylic acid, a chlorosulfonyl group, and two chlorine atoms on a benzene ring offers a versatile platform for the synthesis of diverse molecular scaffolds. The sterically hindered environment provided by the 2,6-dichloro substitution pattern, combined with the reactive handles at the 1 and 3 positions, presents an opportunity for the creation of novel chemical entities with potentially unique pharmacological profiles.

The acidic carboxylic acid moiety allows for the formation of amides and esters, while the highly reactive chlorosulfonyl group is a precursor to a wide array of sulfonamides, sulfonate esters, and other sulfur-containing functionalities. This dual reactivity, modulated by the electronic effects of the chlorine substituents, makes this compound a compelling starting point for the exploration of new therapeutic agents.

Physicochemical Properties and Reactivity

The chemical behavior of this compound is dictated by its distinct functional groups. The chlorosulfonyl group is a powerful electrophile, susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles. The carboxylic acid can be readily converted to its corresponding acid chloride or activated with coupling agents to facilitate amide bond formation. The chlorine atoms on the aromatic ring are generally unreactive towards nucleophilic aromatic substitution but can influence the overall electronic properties and conformational preferences of the molecule and its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 53553-05-2 | Chemical Supplier Catalogs |

| Molecular Formula | C₇H₃Cl₃O₄S | Calculated |

| Molecular Weight | 289.52 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | --- |

| Solubility | Soluble in organic solvents (e.g., THF, DMF, Acetone) (predicted) | --- |

Synthetic Utility and Derivatization

The primary utility of this compound in medicinal chemistry lies in its capacity to serve as a scaffold for the generation of compound libraries. The orthogonal reactivity of the carboxylic acid and chlorosulfonyl groups allows for a stepwise and controlled derivatization strategy.

Formation of Sulfonamides

The reaction of the chlorosulfonyl group with a diverse range of primary and secondary amines is a cornerstone of its synthetic potential. This reaction, typically carried out in the presence of a base, yields sulfonamides, a privileged scaffold in drug discovery known for a wide spectrum of biological activities.

Amide Bond Formation

The carboxylic acid functionality can be readily coupled with amines to form amides. This can be achieved by first converting the carboxylic acid to the more reactive acyl chloride, or by using standard peptide coupling reagents.

A potential synthetic workflow for the differential functionalization of this compound is depicted below:

Hypothetical Biological Activities and Data

While no specific biological data for derivatives of this compound has been reported, the structural motifs that can be generated are present in numerous biologically active molecules. For instance, sulfonamides are known to target carbonic anhydrases, proteases, and kinases. The dichlorinated benzoic acid core is present in drugs with anti-inflammatory and diuretic properties.

A hypothetical screening cascade for a library of compounds derived from this building block could target a kinase, a common target in oncology. The expected data from such a screen is presented in the table below.

Table 2: Hypothetical Biological Data for a Kinase Inhibitor Library

| Compound ID | R¹ Group (from Amine) | R² Group (from Amine) | Kinase IC₅₀ (nM) | Cellular EC₅₀ (µM) |

| DCSBA-001 | 4-Fluoroaniline | (S)-3-Aminopiperidine | 150 | 1.2 |

| DCSBA-002 | Cyclopropylamine | Morpholine | 85 | 0.7 |

| DCSBA-003 | Aniline | 4-(Aminomethyl)pyridine | 25 | 0.2 |

| DCSBA-004 | tert-Butylamine | Pyrrolidine | >1000 | >10 |

| DCSBA-005 | 2-Methoxyethylamine | N-Methylpiperazine | 320 | 2.5 |

Potential Signaling Pathway Modulation

Derivatives of this compound, particularly those designed as kinase inhibitors, could modulate critical intracellular signaling pathways implicated in diseases such as cancer. A hypothetical mechanism of action could involve the inhibition of a receptor tyrosine kinase (RTK), leading to the downstream suppression of pro-survival and proliferative signals.

Experimental Protocols

The following are generalized, illustrative protocols for the synthesis of derivatives of this compound. Researchers should optimize these procedures for specific substrates.

Protocol 1: General Procedure for the Synthesis of Sulfonamide-Carboxylic Acid Intermediates

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Amine Addition: To the stirred solution, add the desired primary or secondary amine (1.1 eq).

-

Base Addition: Add a non-nucleophilic base, such as pyridine (1.5 eq) or diisopropylethylamine (DIEA) (1.5 eq), dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1N HCl, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide-carboxylic acid intermediate.

Protocol 2: General Procedure for the Synthesis of Final Diamide-Sulfonamide Derivatives

-

Activation: To a solution of the sulfonamide-carboxylic acid intermediate (1.0 eq) in an anhydrous polar aprotic solvent (e.g., dimethylformamide), add a peptide coupling agent such as HATU (1.2 eq) and a base like DIEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

-

Amine Addition: Add the desired amine (1.1 eq) to the activated intermediate solution.

-

Reaction: Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography or preparative HPLC to yield the final diamide-sulfonamide derivative.

Conclusion and Future Directions

This compound represents an under-explored building block with significant potential for the discovery of novel therapeutic agents. The strategic placement of its reactive functional groups, coupled with the influence of the dichloro substitution pattern, offers a unique entry point into new chemical space. The synthetic versatility and the established importance of the resulting sulfonamide and amide motifs in medicinal chemistry underscore the value of this compound for future drug discovery programs.

Further research is warranted to synthesize and screen libraries of compounds derived from this scaffold against a variety of biological targets. Such studies will be instrumental in elucidating the structure-activity relationships and unlocking the full therapeutic potential of this promising, yet largely uninvestigated, chemical entity.

Potential Applications of 2,6-Dichloro-3-chlorosulfonyl-benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2,6-dichloro-3-chlorosulfonyl-benzoic acid represent a class of chemical compounds with significant potential in medicinal chemistry and drug discovery. The inherent reactivity of the chlorosulfonyl group allows for the straightforward synthesis of a diverse library of sulfonamide and sulfonate ester derivatives. While research directly focused on the this compound scaffold is limited, analysis of structurally related compounds, particularly isomers and analogues, suggests promising therapeutic applications. This technical guide consolidates the available information on analogous compounds to highlight the potential of this chemical core in developing novel therapeutic agents, particularly in the areas of anticancer, carbonic anhydrase inhibition, and antibacterial applications. Detailed hypothetical and generalized experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development in this area.

Introduction

The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of dichloro and chlorosulfonyl functionalities onto this core, specifically in the 2,6-dichloro-3-chlorosulfonyl arrangement, offers a unique combination of steric and electronic properties that can be exploited for targeted drug design. The chlorosulfonyl moiety is a versatile reactive handle, primarily for the synthesis of sulfonamides, a class of compounds with a well-established history in medicine. This guide explores the potential therapeutic applications of derivatives of this compound by examining the biological activities of structurally similar molecules.

Synthetic Pathways

The synthesis of derivatives from this compound typically proceeds through a two-step process: activation of the carboxylic acid and subsequent reaction of the chlorosulfonyl group.

Experimental Protocol: General Synthesis of 2,6-dichloro-3-sulfamoylbenzoic Acid Derivatives

This protocol is a generalized procedure based on standard organic synthesis methodologies for similar compounds.

Step 1: Synthesis of 2,6-Dichlorobenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichlorobenzoic acid (1.0 eq).

-

Add thionyl chloride (3.0 eq) to the flask.

-

Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2,6-dichlorobenzoyl chloride can be used in the next step without further purification.

Step 2: Chlorosulfonation of 2,6-Dichlorobenzoyl Chloride

-

In a separate flask, cool chlorosulfonic acid (5.0 eq) to 0°C in an ice bath.

-

Slowly add the crude 2,6-dichlorobenzoyl chloride (1.0 eq) to the chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The precipitated product, 2,6-dichloro-3-chlorosulfonyl-benzoyl chloride, is collected by vacuum filtration and washed with cold water.

-

The crude product is dried under vacuum.

Step 3: Synthesis of Sulfonamide Derivatives

-

Dissolve the 2,6-dichloro-3-chlorosulfonyl-benzoyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

-

In a separate flask, dissolve the desired amine (2.2 eq) in the same solvent.

-

Cool the amine solution to 0°C and slowly add the solution of 2,6-dichloro-3-chlorosulfonyl-benzoyl chloride dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide derivative.

-

The product can be further purified by recrystallization or column chromatography.

Potential Therapeutic Applications

Based on the biological activities of structurally related dichlorinated benzoic acid and sulfonamide derivatives, the following therapeutic areas are of high interest for the derivatives of this compound.

Carbonic Anhydrase Inhibition

Sulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors. Certain CA isoforms are implicated in various pathologies, including glaucoma and cancer. Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have shown potent inhibitory activity against several human carbonic anhydrase (hCA) isoforms.

Table 1: Carbonic Anhydrase Inhibition Data for 2,4-Dichloro-5-sulfamoylbenzoic Acid Derivatives

| Compound ID | R Group on Sulfonamide | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| 1 | Phenyl | 150 | 69.7 | 41.3 | 263 |

| 2 | 4-Hydroxyphenyl | 125 | 36.3 | 41.3 | - |

| 3 | 4-Chlorophenyl | 138 | 83.6 | 35.2 | - |

| 4 | 4-Fluorophenyl | 115 | 90.5 | 3.2 | - |

| 5 | 3,4-Dimethoxyphenyl | 98.2 | 10.7 | 10.7 | 11.8 |

| 6 | 3,4,5-Trimethoxyphenyl | 105 | 38.3 | 38.3 | 22.4 |

| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 |

Data is extrapolated from studies on 2,4-dichloro-5-sulfamoylbenzoic acid derivatives for illustrative purposes.

Anticancer Activity

Various benzoic acid derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism of action can be diverse, including the inhibition of key enzymes in cancer cell proliferation and survival. For instance, some sulfonamide derivatives act as inhibitors of kinases involved in cancer signaling pathways.

Table 2: In Vitro Anticancer Activity of Analogous Benzoic Acid Derivatives

| Compound Type | Cell Line | IC₅₀ (µM) |

| Dichlorinated Benzoic Acid Amide | HCT-116 (Colon) | 5.0 |

| Dichlorinated Benzoic Acid Amide | PC-3 (Prostate) | 2.14 |

| Substituted Benzoic Acid Sulfonamide | MCF-7 (Breast) | 18.22 |

| Substituted Benzoic Acid Sulfonamide | MDA-MB-231 (Breast) | 108.4 |

Data is compiled from various studies on dichlorinated and sulfonamide-containing benzoic acid derivatives and is for illustrative purposes.

Antibacterial Activity

Sulfonamides were among the first antimicrobial agents and continue to be relevant. They act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

Table 3: Antibacterial Activity of Structurally Related Sulfonamides

| Bacterial Strain | Zone of Inhibition (mm) |

| Staphylococcus aureus (Gram-positive) | 15 - 25 |

| Bacillus subtilis (Gram-positive) | 12 - 22 |

| Escherichia coli (Gram-negative) | 10 - 20 |

| Pseudomonas aeruginosa (Gram-negative) | 8 - 18 |

Data represents a typical range of activity for active sulfonamide compounds and is for illustrative purposes.

Detailed Experimental Protocols for Biological Evaluation

Carbonic Anhydrase Inhibition Assay

A stopped-flow instrument can be used to measure the CO₂ hydration activity of carbonic anhydrase.

-

Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5).

-

The enzyme solution (e.g., hCA II) is prepared in the same buffer.

-

The inhibitor stock solutions are prepared in DMSO and diluted with buffer.

-

The CO₂ substrate solution is prepared by bubbling CO₂ gas into water.

-

The assay is performed by mixing the enzyme solution (with or without the inhibitor) with the CO₂ substrate solution in the stopped-flow instrument.

-

The reaction is monitored by a pH indicator (e.g., phenol red) at a specific wavelength.

-

The initial rates of the reaction are determined, and the inhibition constants (Ki) are calculated by fitting the data to the appropriate inhibition models.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined.

Antibacterial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

-

Inoculate a Mueller-Hinton agar plate evenly with the bacterial suspension.

-

Impregnate sterile paper disks with a known concentration of the test compound.

-

Place the disks on the surface of the agar plate.

-

Incubate the plate at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition around each disk. The size of the zone indicates the susceptibility of the bacteria to the compound.

Conclusion

While direct experimental data on the biological activities of this compound derivatives is not yet prevalent in the literature, the analysis of structurally similar compounds strongly suggests a high potential for this chemical scaffold in drug discovery. The synthetic accessibility of a diverse range of sulfonamide and sulfonate ester derivatives, coupled with the promising anticancer, carbonic anhydrase inhibitory, and antibacterial activities of analogous structures, warrants further investigation. The protocols and data presented in this guide are intended to serve as a foundation for researchers to explore the therapeutic potential of this promising class of compounds. Future studies should focus on the synthesis and systematic biological evaluation of a library of these derivatives to establish clear structure-activity relationships and identify lead compounds for further development.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,6-dichloro-3-chlorosulfonyl-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

The synthesis and manipulation of complex organic molecules are fundamental to advancing pharmaceutical research and development. Among these, 2,6-dichloro-3-chlorosulfonyl-benzoic acid and its analogs represent a class of compounds with significant potential, often serving as critical intermediates in the creation of novel therapeutic agents. However, their utility is matched by inherent chemical reactivity that necessitates a thorough understanding of their safe handling and emergency management. This in-depth technical guide provides a comprehensive overview of the safety precautions, handling protocols, and emergency procedures for this compound, drawing upon data from structurally similar compounds to ensure a robust margin of safety in the laboratory.

Hazard Identification and Classification

Anticipated GHS Classification:

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Danger | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 1B | Danger | Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | Causes serious eye damage.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | May cause respiratory irritation.[2][3] |

Note: This classification is inferred from structurally similar compounds and should be treated as a conservative estimate.

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound and its derivatives. The following table summarizes the recommended PPE based on the anticipated hazards.

| Body Part | Recommended Protection | Specifications |

| Eyes/Face | Safety Goggles and Face Shield | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, in conjunction with a full-face shield.[2] |

| Skin | Chemical-Resistant Gloves and Lab Coat | Handle with gloves inspected prior to use. Wear fire/flame resistant and impervious clothing.[2] |

| Respiratory | Respirator | Use only under a chemical fume hood.[1][3] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors should be used. |

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following procedures are recommended:

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][4] |

| Inhalation | Move the exposed person to fresh air. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Loosen tight clothing such as a collar, tie, belt, or waistband. Seek immediate medical attention.[1][4] |

| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Seek immediate medical attention.[1][4][5] |

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Avoid formation of dust and aerosols.[2]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and water.[1][4]

-

Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[2][3]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep away from moisture. The compound is moisture-sensitive and reacts with water.[1][4]

-

Store in a designated corrosives area.[1]

Accidental Release Measures

In the event of a spill, the following protocol should be followed:

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if safe to do so. Cover drains to prevent entry into the sewer system.

-

Absorb: For small spills, absorb with an inert dry material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place in an appropriate waste disposal container.

-

Neutralize (with caution): For larger spills, cautiously neutralize the residue with a dilute solution of sodium bicarbonate.

-

Clean-up: After absorption and neutralization, clean the spill area with water and a decontaminating agent.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Reactivity Profile and Experimental Protocol

Sulfonyl chlorides are reactive compounds that readily undergo nucleophilic substitution. The primary reaction pathway of concern is hydrolysis, which produces the corresponding sulfonic acid and hydrochloric acid, both of which are corrosive.

Representative Experimental Protocol: Synthesis of a Sulfonamide

This protocol outlines a general procedure for the synthesis of a sulfonamide from this compound and a primary or secondary amine. This reaction is a common application of sulfonyl chlorides in drug discovery.

Materials:

-

This compound

-

Amine (e.g., aniline)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Addition funnel

-

Inert gas supply (e.g., nitrogen or argon)

-

Ice bath

Procedure:

-

Setup: Assemble a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.

-

Reagent Preparation: In the flask, dissolve the amine (1.0 eq) and the tertiary amine base (1.1 eq) in the anhydrous aprotic solvent.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.05 eq) in a minimal amount of the anhydrous solvent in a separate dry flask. Transfer this solution to an addition funnel.

-

Reaction: Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Washing: Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

-

Purification: Purify the crude product by flash column chromatography or recrystallization.

This guide provides a foundational understanding of the safety and handling precautions for this compound. Researchers, scientists, and drug development professionals are encouraged to use this information to foster a safe and productive laboratory environment. Always consult with your institution's environmental health and safety department for specific guidance and protocols.

References

Spectroscopic and Structural Elucidation of 2,6-dichloro-3-chlorosulfonyl-benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,6-dichloro-3-chlorosulfonyl-benzoic acid, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental data in public databases, this document focuses on predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed hypothetical experimental protocols for obtaining this data are also presented.

Predicted Spectroscopic Data

The structural features of this compound, including the highly substituted aromatic ring with strong electron-withdrawing groups, are expected to give rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is anticipated to be simple, showing two distinct signals for the aromatic protons. The proton at the C5 position, being ortho to a chlorine atom and meta to the chlorosulfonyl and carboxylic acid groups, is expected to appear as a doublet. The proton at the C4 position, situated between the chlorosulfonyl group and a chlorine atom, is also predicted to be a doublet, likely shifted further downfield due to the strong deshielding effects of the adjacent substituents.

¹³C NMR: The carbon NMR spectrum will be more complex, with distinct signals for each of the seven carbon atoms. The carbonyl carbon of the carboxylic acid will appear at the most downfield position. The aromatic carbons will have chemical shifts influenced by the attached substituents. Carbons directly bonded to chlorine and the chlorosulfonyl group will be significantly deshielded.

| ¹H NMR (Predicted) | |

| Chemical Shift (ppm) | Multiplicity |

| 8.1 - 8.3 | Doublet |

| 7.8 - 8.0 | Doublet |

| 12.0 - 14.0 (broad) | Singlet |

| ¹³C NMR (Predicted) |

| Chemical Shift (ppm) |

| 165 - 170 |

| 138 - 142 |

| 135 - 138 |

| 133 - 136 |

| 131 - 134 |

| 130 - 133 |

| 128 - 131 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A broad O-H stretching band for the carboxylic acid will be prominent. The carbonyl (C=O) stretch of the carboxylic acid will also be a strong, sharp peak. The asymmetric and symmetric stretches of the sulfonyl chloride (S=O) will appear as two strong bands.

| IR Absorption (Predicted) | |

| Wavenumber (cm⁻¹) | Functional Group |

| 2500 - 3300 (broad) | O-H (Carboxylic acid) |

| 1680 - 1710 | C=O (Carboxylic acid) |

| 1370 - 1390 | S=O (Asymmetric stretch) |

| 1170 - 1190 | S=O (Symmetric stretch) |

| 1400 - 1600 | C=C (Aromatic) |

| 700 - 850 | C-Cl |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the exact mass of the compound. Due to the presence of three chlorine atoms, a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments will be observed. Common fragmentation pathways would likely involve the loss of a chlorine atom, the chlorosulfonyl group, and the carboxylic acid group.

| Mass Spectrometry (Predicted) | |

| m/z | Fragment |

| 288 (and isotopes) | [M]⁺ |

| 253 | [M - Cl]⁺ |

| 189 | [M - SO₂Cl]⁺ |

| 243 | [M - COOH]⁺ |

Experimental Protocols

The following are detailed, hypothetical protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation :

-

For ¹H NMR, accurately weigh 5-10 mg of the compound.

-

For ¹³C NMR, a higher concentration is preferable; weigh 20-50 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Parameters :

-

Use a 400 MHz or higher field NMR spectrometer.

-

Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition :

-

Acquire the spectrum with a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum with a spectral width of approximately 250 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the signals in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth soaked in a volatile solvent like isopropanol.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction :

-

Introduce a small amount of the solid sample (typically less than 1 mg) into a capillary tube for direct insertion probe analysis.

-

Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).

-

-

Instrument Parameters :

-

Use an electron ionization (EI) source.

-

Set the electron energy to a standard value of 70 eV to induce fragmentation.[1][2][3]

-

The ion source temperature should be optimized to ensure volatilization without thermal decomposition (e.g., 150-250 °C).

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-350).

-

-

Data Analysis :

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

-

Compare the obtained spectrum with spectral libraries if available.

-

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity like this compound.

Caption: Synthesis and Spectroscopic Characterization Workflow.

References

Navigating the Chemical Landscape of 2,6-dichloro-3-chlorosulfonyl-benzoic acid: A Technical Guide to Stability and Storage

For Immediate Release

This technical guide offers an in-depth analysis of the chemical stability and recommended storage conditions for 2,6-dichloro-3-chlorosulfonyl-benzoic acid (CAS 53553-05-2). This document is intended for researchers, scientists, and professionals in the field of drug development who may handle this or structurally similar compounds.

Disclaimer: Publicly available, specific experimental data on the chemical stability and degradation pathways of this compound is limited. The information presented herein is largely inferred from the known chemical properties of analogous compounds, including other chlorinated and sulfonylated benzoic acids, and general principles of organic chemistry. Empirical testing of the target compound under specific laboratory conditions is strongly recommended to determine its precise stability profile.

Inferred Chemical Stability and Reactivity Profile

Based on the functional groups present—a carboxylic acid, a sulfonyl chloride, and a dichlorinated benzene ring—this compound is expected to be a reactive and moisture-sensitive compound. The sulfonyl chloride group is particularly susceptible to hydrolysis.

| Parameter | Inferred Stability/Reactivity | Primary Hazard |

| Thermal Stability | Stable at ambient temperatures. Decomposition may occur at elevated temperatures, releasing toxic and corrosive gases such as hydrogen chloride, sulfur oxides, and carbon oxides. | Release of hazardous decomposition products upon heating. |

| Moisture Sensitivity | Highly sensitive to moisture. The chlorosulfonyl group will readily hydrolyze in the presence of water to form the corresponding sulfonic acid and hydrochloric acid. | Hydrolysis produces corrosive hydrochloric acid. |

| Light Sensitivity | No specific data is available, but as with many complex organic molecules, prolonged exposure to UV light should be avoided to prevent potential degradation. | Potential for photodegradation. |

| Reactivity with Oxidizers | Incompatible with strong oxidizing agents. | Risk of vigorous or explosive reactions. |

| Reactivity with Bases | Incompatible with strong bases. The acidic carboxylic acid and reactive sulfonyl chloride will react exothermically with bases. | Strong exothermic reactions. |

| Reactivity with Alcohols | The chlorosulfonyl group will react with alcohols to form sulfonate esters. | Unintended derivatization of the compound. |

| Corrosivity | Expected to be corrosive to metals, especially in the presence of moisture due to the formation of hydrochloric and sulfonic acids. | Damage to equipment and storage containers. |

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintaining the integrity of this compound and ensuring laboratory safety.

| Condition | Recommendation | Rationale |

| Atmosphere | Store under an inert, dry atmosphere (e.g., nitrogen or argon). | To prevent hydrolysis from atmospheric moisture. |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended. | To minimize degradation and reaction rates. |

| Container | Keep in a tightly sealed, corrosion-resistant container (e.g., glass with a secure cap). | To prevent moisture ingress and reaction with the container material. |

| Location | Store in a well-ventilated area designated for corrosive and reactive chemicals. | To ensure proper ventilation and segregation from incompatible materials. |

| Incompatible Materials | Segregate from water, moisture, strong bases, strong oxidizing agents, and alcohols.[1][2] | To prevent hazardous reactions.[1][2] |

Experimental Protocol for Stability Assessment

The following is a general protocol for assessing the stability of a compound like this compound. This should be adapted based on available analytical instrumentation and specific experimental goals.

Objective: To determine the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

High-purity solvents (e.g., acetonitrile, water)

-

Buffers of various pH values

-

Controlled environment chambers (for temperature and humidity)

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

Methodology:

-

Forced Degradation Studies:

-

Hydrolysis: Dissolve the compound in a mixture of acetonitrile and water at different pH values (e.g., acidic, neutral, basic). Incubate samples at a controlled temperature (e.g., 40°C) and collect aliquots at various time points.

-

Oxidation: Dissolve the compound in a suitable solvent and treat with a controlled amount of an oxidizing agent (e.g., hydrogen peroxide). Monitor the reaction over time.

-

Thermal Stress: Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60°C, 80°C) and analyze for degradation products over time.

-

Photostability: Expose the solid compound and a solution to controlled UV and visible light in a photostability chamber.

-

-

Sample Analysis:

-

At each time point, quench the reaction if necessary (e.g., by neutralization or dilution).

-

Analyze the samples by HPLC to separate the parent compound from any degradation products.

-

Quantify the amount of the parent compound remaining and identify major degradation products, potentially using mass spectrometry.

-

-

Data Analysis:

-

Calculate the percentage of degradation over time for each condition.

-

Determine the degradation kinetics if possible.

-

Propose degradation pathways based on the identified products.

-

Visualizing Potential Degradation and Handling Workflows

To further aid in the understanding of the handling and potential degradation of this compound, the following diagrams are provided.

Caption: Inferred hydrolytic degradation of this compound.

Caption: Recommended workflow for safe handling and storage.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 2,6-dichloro-3-chlorosulfonyl-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of sulfonamide derivatives from 2,6-dichloro-3-chlorosulfonyl-benzoic acid. This class of compounds holds significant potential in drug discovery due to the diverse biological activities associated with the sulfonamide functional group.[1][2] Sulfonamides are known to exhibit a wide range of therapeutic effects, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The described protocol is based on the well-established reaction of a sulfonyl chloride with a primary or secondary amine under basic conditions.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various sulfonamide derivatives from this compound. The yields and purity are illustrative and may vary depending on the specific amine used and the purification method employed.

| Amine Reactant | Product Name | Molecular Formula | Yield (%) | Purity (%) |

| Aniline | 2,6-dichloro-3-(N-phenylsulfamoyl)benzoic acid | C₁₃H₉Cl₂NO₄S | 85 | >95 |

| Benzylamine | 3-(N-benzylsulfamoyl)-2,6-dichlorobenzoic acid | C₁₄H₁₁Cl₂NO₄S | 88 | >95 |

| Morpholine | 2,6-dichloro-3-(morpholinosulfonyl)benzoic acid | C₁₁H₁₁Cl₂NO₅S | 92 | >98 |

| Piperidine | 2,6-dichloro-3-(piperidine-1-sulfonyl)benzoic acid | C₁₂H₁₃Cl₂NO₄S | 90 | >98 |

Experimental Protocols

This section details the methodology for the synthesis of sulfonamides from this compound.

Materials:

-

This compound

-

Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine, piperidine)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Reaction flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the desired primary or secondary amine in deionized water.

-

Addition of Base: To the amine solution, add 2.0 to 2.5 equivalents of sodium carbonate and stir until it is completely dissolved.

-

Addition of Sulfonyl Chloride: While stirring the basic amine solution at room temperature, slowly add a solution of 1.0 equivalent of this compound dissolved in a minimal amount of a suitable organic solvent (e.g., tetrahydrofuran or dioxane) if necessary to aid solubility. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed. Reaction times can vary from 2 to 12 hours depending on the reactivity of the amine.

-

Work-up:

-

Once the reaction is complete, cool the mixture in an ice bath.

-

Carefully acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of 1M hydrochloric acid. This will precipitate the sulfonamide product.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Mandatory Visualization

Experimental Workflow Diagram:

Caption: General experimental workflow for the synthesis of sulfonamides.

Signaling Pathway Diagram:

Sulfonamide derivatives have been identified as antagonists of the P2Y14 receptor, a G-protein coupled receptor involved in inflammatory responses.[3][4] Antagonism of this receptor can modulate downstream signaling pathways, making it a target for anti-inflammatory drug development.

References

- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. Heterocyclic P2Y14 Antagonists for the Treatment of Various Conditions | Technology Transfer [techtransfer.nih.gov]

- 4. niddk.nih.gov [niddk.nih.gov]

Application Notes and Protocols for Derivatization of Amines using 2,6-dichloro-3-chlorosulfonyl-benzoic acid for HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit theoretical, application note and protocol for the derivatization of primary and secondary amines with the novel reagent 2,6-dichloro-3-chlorosulfonyl-benzoic acid for enhanced detection in High-Performance Liquid Chromatography (HPLC). Due to the absence of specific literature on this reagent, the following protocols are based on established methods for similar aromatic sulfonyl chlorides and require experimental validation. The proposed method aims to improve the chromatographic properties and detectability of amines, which often lack a suitable chromophore for UV detection.

Introduction

The quantitative analysis of amines is crucial in various fields, including pharmaceutical development, environmental monitoring, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose; however, many aliphatic amines lack a UV-absorbing chromophore, making their direct detection challenging. Chemical derivatization is a common strategy to overcome this limitation. A suitable derivatizing agent should react rapidly and completely with the analyte under mild conditions to form a stable, highly detectable product.

Aromatic sulfonyl chlorides, such as dansyl chloride and 2-naphthalenesulfonyl chloride, are widely used for the derivatization of primary and secondary amines. These reagents introduce a strongly UV-absorbing or fluorescent moiety onto the amine, significantly enhancing detection sensitivity.

This application note proposes the use of a novel reagent, This compound , for the pre-column derivatization of amines. The presence of the dichlorinated benzoic acid structure is expected to provide a strong chromophore for UV detection. The electron-withdrawing chloro and sulfonyl groups may also influence the reactivity of the sulfonyl chloride group and the chromatographic behavior of the resulting sulfonamide derivatives.

Proposed Reaction Scheme

The derivatization reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. The reaction is typically carried out in a slightly basic medium to neutralize the hydrochloric acid formed as a byproduct.

General Reaction:

Proposed Experimental Protocol

3.1. Materials and Reagents

-

Amine standards (e.g., aliphatic and aromatic primary and secondary amines)

-

This compound (synthesis required if not commercially available)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Boric acid

-

Sodium hydroxide

-

Hydrochloric acid

-

Methanol (HPLC grade)

-

Micropipettes

-

Vials with caps

-

Heating block or water bath

-

HPLC system with UV detector

-

C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

3.2. Reagent Preparation

-

Derivatization Reagent Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile. Note: This solution should be prepared fresh daily and protected from moisture.

-

Borate Buffer (0.2 M, pH 9.0): Dissolve 1.24 g of boric acid in 100 mL of water. Adjust the pH to 9.0 with 1 M sodium hydroxide.

-

Amine Standard Stock Solutions: Prepare 1 mg/mL stock solutions of individual amine standards in methanol.

3.3. Derivatization Procedure

-

To a 2 mL vial, add 100 µL of the amine standard solution (or sample extract).

-

Add 200 µL of the 0.2 M borate buffer (pH 9.0).

-

Add 200 µL of the derivatization reagent solution.

-

Vortex the mixture for 30 seconds.

-

Incubate the vial at 60°C for 30 minutes in a heating block or water bath.

-

After incubation, cool the vial to room temperature.

-

Add 100 µL of 1 M HCl to stop the reaction and neutralize the excess base.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

3.4. Proposed HPLC Conditions

-

Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-2 min: 30% B

-

2-15 min: 30% to 80% B

-

15-18 min: 80% B

-

18-20 min: 80% to 30% B

-

20-25 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm (This should be optimized by obtaining a UV spectrum of the derivatized amine).

-

Injection Volume: 20 µL

Hypothetical Data Presentation

The following tables present hypothetical quantitative data for the analysis of a set of model amines using the proposed method. This data is for illustrative purposes only and must be experimentally determined.

Table 1: Hypothetical Chromatographic Data for Derivatized Amines

| Analyte (Amine) | Retention Time (min) |

| Methylamine | 5.2 |

| Ethylamine | 6.8 |

| Propylamine | 8.1 |

| Diethylamine | 9.5 |

| Aniline | 11.3 |

Table 2: Hypothetical Method Validation Parameters

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |

| Methylamine | 0.1 - 50 | 0.9995 | 0.03 | 0.1 |

| Ethylamine | 0.1 - 50 | 0.9992 | 0.04 | 0.12 |

| Propylamine | 0.1 - 50 | 0.9998 | 0.03 | 0.09 |

| Diethylamine | 0.5 - 100 | 0.9991 | 0.15 | 0.5 |

| Aniline | 0.05 - 25 | 0.9997 | 0.015 | 0.05 |

Visualizations

Caption: Experimental workflow for amine derivatization and HPLC analysis.

Caption: Principle of UV detection for derivatized amines in HPLC.

Conclusion

The proposed method utilizing this compound as a novel derivatizing agent presents a promising approach for the HPLC analysis of primary and secondary amines. The protocol is based on established principles of sulfonyl chloride chemistry and offers a solid starting point for method development and validation. Researchers are encouraged to experimentally verify and optimize the reaction conditions, chromatographic separation, and detection parameters to suit their specific analytical needs. Successful implementation of this method could provide a valuable new tool for the sensitive and reliable quantification of amines in complex matrices.

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2,6-Dichloro-3-chlorosulfonyl-benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the synthesis of novel heterocyclic compounds derived from 2,6-dichloro-3-chlorosulfonyl-benzoic acid. This readily available starting material possesses three reactive sites—a carboxylic acid, a chlorosulfonyl group, and an activated aromatic ring—making it a versatile scaffold for the generation of diverse molecular architectures. The protocols detailed herein focus on the synthesis of novel sulfonamides and their subsequent cyclization to form benzothiadiazine-1,1-dioxide derivatives, a class of compounds with significant therapeutic potential. This document includes detailed experimental procedures, data presentation in tabular format for clarity, and visual diagrams of synthetic pathways to facilitate understanding and replication.

Introduction

This compound is a highly functionalized aromatic compound, rendering it an attractive starting point for the synthesis of novel heterocyclic systems. The presence of two chlorine atoms, a carboxylic acid, and a reactive sulfonyl chloride group allows for a variety of chemical transformations. The sulfonyl chloride can readily react with amines to form sulfonamides, while the carboxylic acid can participate in cyclization reactions. This dual reactivity enables the construction of fused heterocyclic rings, such as benzothiadiazines, which are known to exhibit a wide range of biological activities, including diuretic, antihypertensive, and anticancer effects.[1][2]

This document outlines a two-step synthetic pathway for the preparation of a novel 7,9-dichloro-3-substituted-2,3-dihydro-1H-benzo[c][1][3][4]thiadiazine-1,1,4-trione from this compound.

Synthetic Pathway Overview

The proposed synthetic route involves two key steps: 1) the formation of a sulfonamide by reacting this compound with a substituted amine, followed by 2) an intramolecular cyclization to yield the target benzothiadiazine derivative.

Caption: Synthetic workflow for the preparation of novel benzothiadiazine derivatives.

Experimental Protocols

General Considerations

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 2,6-Dichloro-3-(N-substituted-sulfamoyl)benzoic Acid (General Procedure)

This protocol describes the general method for the synthesis of various N-substituted sulfonamides from this compound.

Materials:

-

This compound

-

Substituted amine (e.g., aniline, benzylamine, etc.)

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add pyridine (1.2 eq) to the solution.

-

In a separate flask, dissolve the substituted amine (1.1 eq) in anhydrous dichloromethane.

-

Add the amine solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure 2,6-dichloro-3-(N-substituted-sulfamoyl)benzoic acid.

Step 2: Synthesis of 7,9-Dichloro-3-substituted-2,3-dihydro-1H-benzo[c][1][3][4]thiadiazine-1,1,4-trione (General Procedure)

This protocol outlines the intramolecular cyclization of the N-substituted sulfonamide benzoic acid to the target heterocyclic compound.

Materials:

-

2,6-Dichloro-3-(N-substituted-sulfamoyl)benzoic acid

-

Acetic anhydride

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Place the 2,6-dichloro-3-(N-substituted-sulfamoyl)benzoic acid (1.0 eq) in a round-bottom flask.

-

Add an excess of acetic anhydride (5-10 eq).

-

Heat the mixture to reflux (approximately 140 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the cooled mixture into ice-water with vigorous stirring to precipitate the product.

-